Kazinol U

Descripción general

Descripción

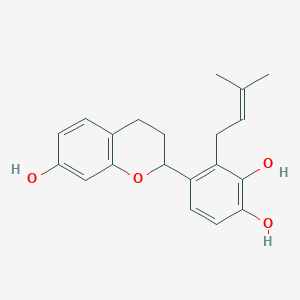

4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol is a natural product found in Broussonetia papyrifera with data available.

Aplicaciones Científicas De Investigación

Dermatología: Tratamiento de Trastornos de Hiperpigmentación

Kazinol U se ha identificado como un potente inhibidor de la melanogénesis, el proceso responsable de la producción de melanina en la piel. Lo logra inhibiendo la expresión y actividad de la tirosinasa, una enzima clave en la síntesis de melanina. Además, regula a la baja el factor de transcripción asociado a la microftalmia (MITF), que es el regulador maestro de la familia de genes de la tirosinasa {svg_1}. Esto sugiere que this compound podría ser un agente valioso en el tratamiento de trastornos cutáneos de hiperpigmentación, como el melasma, las manchas de la edad y la hiperpigmentación postinflamatoria.

Ciencia Cosmética: Agentes Acondicionadores de la Piel

Las propiedades anti-melanogénicas de this compound también lo convierten en un ingrediente atractivo para aplicaciones cosméticas. Al controlar la producción de melanina, puede ayudar en el desarrollo de productos aclaradores de la piel. Su capacidad para modular la pigmentación de la piel ofrece un enfoque terapéutico para formulaciones cosméticas destinadas a lograr un tono de piel uniforme {svg_2}.

Protección Celular: Efectos Anti-Apoptosis

This compound exhibe efectos citoprotectores contra la muerte celular apoptótica inducida por citoquinas. Esta propiedad puede aprovecharse en el desarrollo de tratamientos que protejan las células de la muerte prematura debido a citoquinas inflamatorias, lo que es beneficioso en diversas enfermedades caracterizadas por inflamación crónica y muerte celular {svg_3}.

Oncología: Potenciales Propiedades Anticancerígenas

Si bien las propiedades anticancerígenas directas de this compound requieren más investigación, su papel en la protección celular y la regulación de las vías de muerte celular sugiere posibles aplicaciones en oncología. Al modular la apoptosis, this compound podría contribuir al desarrollo de nuevas terapias contra el cáncer, particularmente en cánceres donde las vías de muerte celular están desreguladas {svg_4}.

Biología Molecular: Activación de la Kinasa AMP

This compound induce la activación de la quinasa AMP (AMPK) a través de la activación de LKB1. AMPK es un sensor de energía crítico en las células y juega un papel significativo en la regulación metabólica. Esta activación por this compound se puede utilizar en la investigación centrada en comprender las enfermedades metabólicas y desarrollar tratamientos para afecciones como la diabetes y la obesidad {svg_5}.

Farmacología: Estudios de Inhibición Enzimática

La inhibición de la tirosinasa por this compound es de gran interés en farmacología. Los inhibidores de la tirosinasa son herramientas valiosas para estudiar vías enzimáticas y desarrollar fármacos para afecciones relacionadas con la desregulación enzimática. This compound puede servir como un compuesto modelo para diseñar inhibidores de otras enzimas también {svg_6}.

Neurología: Efectos Neuroprotectores

Dados sus efectos citoprotectores, this compound puede tener propiedades neuroprotectoras que podrían ser beneficiosas en enfermedades neurodegenerativas. Proteger las neuronas de la apoptosis y la inflamación podría ser crucial para tratar afecciones como la enfermedad de Alzheimer y Parkinson {svg_7}.

Investigación con Modelo de Pez Cebra: Estudios In Vivo de Melanogénesis

Los efectos de this compound sobre la melanogénesis se han confirmado utilizando el pez cebra, un modelo in vivo recientemente desarrollado. Esta aplicación es particularmente útil en estudios de biología del desarrollo y toxicología, donde el pez cebra sirve como un organismo modelo para comprender los efectos de los compuestos sobre el desarrollo de vertebrados {svg_8}.

Mecanismo De Acción

Kazinol U, also known as 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, is a prenylated flavan isolated from an extract of Broussonetia kazinoki Sieb . This compound has been shown to exhibit anti-melanogenic activity in mouse and human melanoma cells .

Target of Action

The primary targets of this compound are tyrosinase-related proteins , which are key enzymes involved in melanogenesis. It also targets the microphthalmia-associated transcription factor (MITF) , the master regulator of the tyrosinase gene family.

Mode of Action

This compound interacts with its targets by inhibiting the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis . It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2 . Furthermore, it down-regulates MITF .

Biochemical Pathways

This compound affects the melanogenesis pathway by reducing tyrosinase expression and activity in response to cAMP-inducing agents . It induces phosphorylation of AMPK and MAPK proteins, which are inhibitors of MITF . This leads to a reduction in melanogenesis.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosinase activity and melanin synthesis through the reduction of MITF expression . It suppresses melanogenesis in a zebrafish model . This compound also exhibits cytoprotective activities against cytokine-induced apoptotic cell death .

Action Environment

It’s worth noting that the compound has been used as a cosmetic ingredient for skin conditioning , suggesting that it may be stable and effective in various environmental conditions.

Propiedades

IUPAC Name |

4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAAGZZSATGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

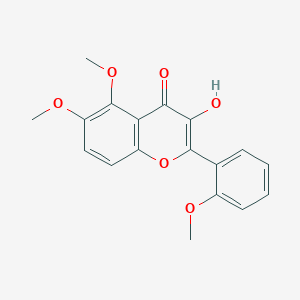

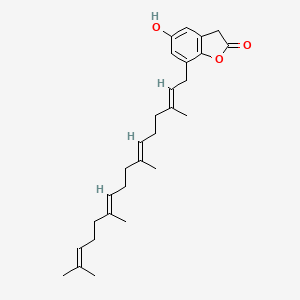

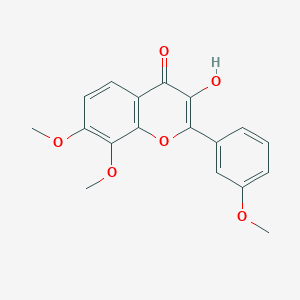

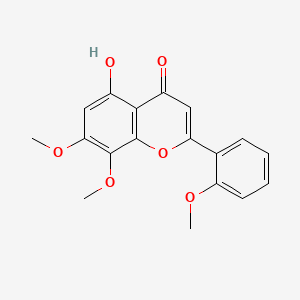

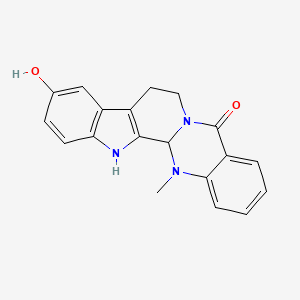

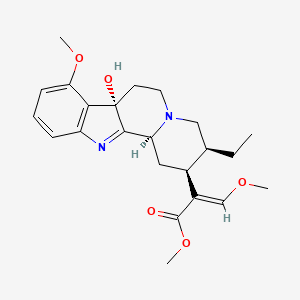

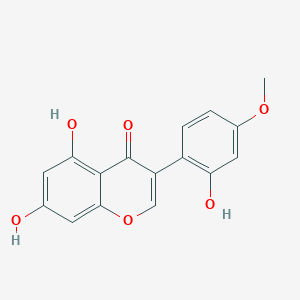

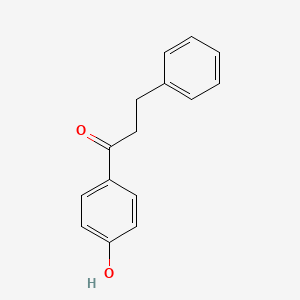

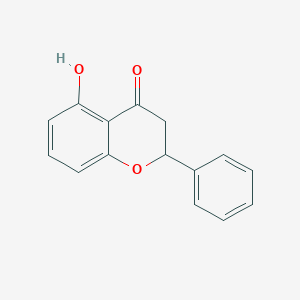

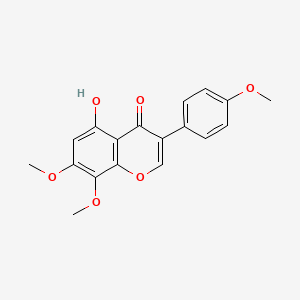

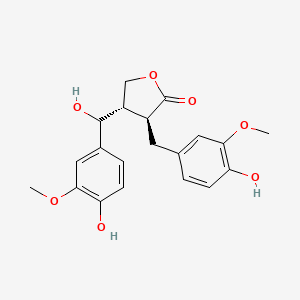

Feasible Synthetic Routes

Q1: How does kazinol U exert its protective effects on pancreatic β-cells?

A: this compound demonstrates protective effects against cytokine-induced β-cell death, a hallmark of type 1 diabetes. It achieves this by suppressing the nuclear factor-κB (NF-κB) pathway. [, , ] Specifically, this compound inhibits the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation and DNA binding of NF-κB subunits, ultimately reducing the expression of pro-inflammatory mediators like iNOS and mitigating cytokine-induced cell death. [, , ]

Q2: Beyond its impact on the NF-κB pathway, does this compound influence other cellular processes relevant to its therapeutic potential?

A: Yes, research indicates that this compound can activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. [] While the exact mechanism linking this compound to AMPK activation requires further investigation, this interaction is noteworthy. AMPK activation has been linked to various beneficial effects, including improved insulin sensitivity and reduced inflammation. [] This suggests that this compound's therapeutic potential might extend beyond its NF-κB inhibitory activity.

Q3: What are the implications of this compound's effects on tyrosinase-related proteins (TRPs) for its potential use in dermatology?

A: this compound has demonstrated an ability to inhibit tyrosinase-related proteins (TRPs), which play a key role in melanin synthesis. [] This inhibition leads to a reduction in melanin production, suggesting this compound's potential as a therapeutic agent for treating hyperpigmentation disorders like melasma or age spots. [] This finding highlights this compound's potential versatility as a therapeutic agent across different disease areas.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.